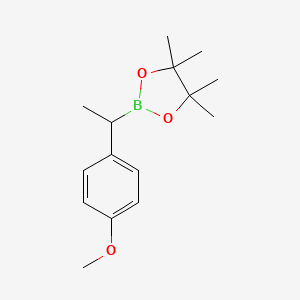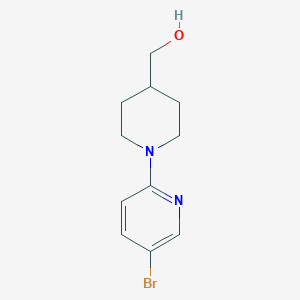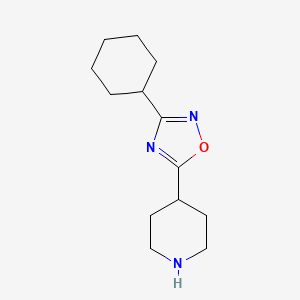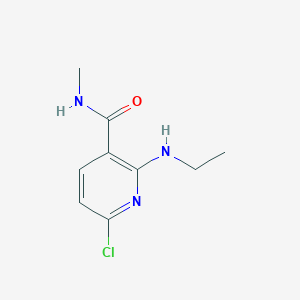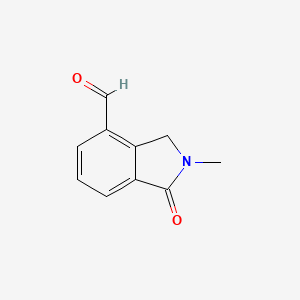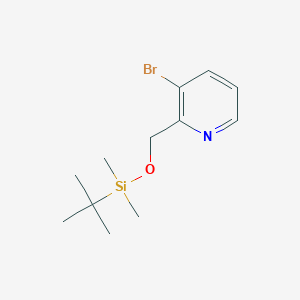
3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a bromine atom, a pyridine ring, and a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and ability to introduce functional groups into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the reaction of 3-bromopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines
- Oxidized derivatives with additional functional groups
- Reduced pyridine derivatives
Scientific Research Applications
Chemistry: 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: The compound’s derivatives have potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The tert-butyldimethylsilyl group protects the hydroxyl group, allowing selective reactions at the bromine site. The compound can form covalent bonds with target molecules, modifying their structure and function .
Comparison with Similar Compounds
- 3-Bromopropoxy-tert-butyldimethylsilane
- tert-Butyldimethylsilyloxyacetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness: 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to its combination of a pyridine ring and a tert-butyldimethylsilyl group. This combination provides both reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H20BrNOSi |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(3-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-8H,9H2,1-5H3 |
InChI Key |
BYVPMGDPEAPUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)

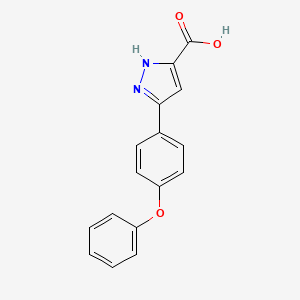
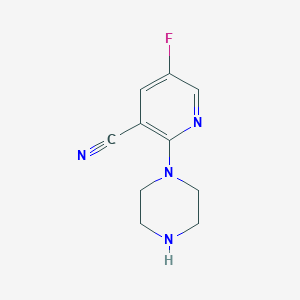
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
